2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide
Overview
Description
2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method involves the reaction of 3,5-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
Tafamidis: A compound used to treat transthyretin amyloid fibril formation, sharing some structural features.
Uniqueness
What sets 2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperazine ring and phenyl groups contribute to its stability and potential as a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-[2-(3,5-dichloroanilino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O3/c20-12-8-13(21)10-15(9-12)23-17(26)11-16-18(27)22-6-7-25(16)19(28)24-14-4-2-1-3-5-14/h1-5,8-10,16H,6-7,11H2,(H,22,27)(H,23,26)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDJHYDRUXMJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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